molecular formula C11H21N3O B6629326 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol

Cat. No. B6629326
M. Wt: 211.30 g/mol
InChI Key: XPHDPKNCKXILSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound with a molecular formula of C12H22N4O and a molecular weight of 246.33 g/mol.

Mechanism of Action

The exact mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has low toxicity and does not have any significant effects on the biochemical and physiological processes in humans. It has also been found to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol in lab experiments is its broad-spectrum antimicrobial activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol. One of the areas of research is the development of new antibiotics based on this compound. Another area of research is the study of its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
In conclusion, 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound with significant potential for applications in various fields of science. Its broad-spectrum antimicrobial activity and low toxicity make it a promising candidate for the development of new antibiotics and drugs for the treatment of oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential effects on human health.

Synthesis Methods

The synthesis of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with (R)-3-amino-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final product.

Scientific Research Applications

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDPKNCKXILSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NCC1=C(NN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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